N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C24H21N3O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[(4-phenylbenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c28-23(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-14-15-26-24(29)22-16-20-8-4-5-9-21(20)27-22/h1-13,16,27H,14-15H2,(H,25,28)(H,26,29) |
InChI Key |
YQFFCQIHRDFTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Indole Core Functionalization
Friedel-Crafts acylation enables direct substitution at the C3 position of the indole ring. As demonstrated by, ethyl 5-chloroindole-2-carboxylate undergoes acylation with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃, yielding 3-acyl intermediates. Subsequent reduction with triethylsilane (TES) generates 3-alkylindole-2-carboxylates, which are hydrolyzed to carboxylic acids using NaOH (General Procedures A–C in). This method achieves ≥75% yield for intermediates, with purity confirmed via chromatography.
Hemetsberger–Knittel Indole Synthesis
For indole rings requiring substitution at C5 or C7, the Hemetsberger–Knittel method offers regioselective control. As outlined in, methyl 2-azidoacetate undergoes Knoevenagel condensation with substituted benzaldehydes, followed by thermolytic cyclization to form indole-2-carboxylates. Optimization of reaction temperature (70–100°C) and solvent (toluene) minimizes side products, achieving 60–70% yields for 5-substituted indoles.
Preparation of Biphenyl-4-Carbonyl Intermediate
The biphenyl-4-carbonyl group is synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling , though direct benzoylation of phenylacetamide derivatives offers a streamlined alternative.
Benzoylation of Phenethylamine Derivatives
In, N-phenethylacetamide undergoes Friedel-Crafts benzoylation in nitrobenzene, catalyzed by AlCl₃, to install the benzophenone moiety. Steam distillation removes nitrobenzene, and hydrolysis with HCl yields the biphenyl-substituted ethanamine precursor. This method achieves ~65% yield after purification.
Coupling Methodologies for Amide Bond Formation
Sequential amide couplings are critical for assembling the target compound. Two primary strategies emerge: (1) coupling the indole-2-carboxylic acid with ethylenediamine first, followed by biphenyl acylation, or (2) pre-forming the biphenyl-ethylamine intermediate before indole coupling.
BOP-Mediated Coupling
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) facilitates amide bond formation between indole-2-carboxylic acids and amines. As per, indole-2-carboxylic acid (1.0 eq) reacts with N-methylmorpholine (3.0 eq) and BOP (1.5 eq) in DMF, yielding carboxamides in 80–90% yield after 12 hours at room temperature.
T3P®-Promoted Acylation
Propylphosphonic anhydride (T3P®) offers superior efficiency in coupling biphenyl-4-carbonyl chloride with ethylenediamine. As detailed in, T3P (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in DCM facilitate acylation at 0°C, achieving 85% yield with minimal epimerization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Protecting Group Strategies
Primary amines in ethylenediamine necessitate protection during sequential couplings. The tert-butoxycarbonyl (Boc) group, removable via HCl in dioxane, is preferred for its stability under coupling conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| BOP-Mediated Coupling | BOP, DIPEA, DMF | 80–90 | ≥95 | High efficiency, room temperature | Requires anhydrous conditions |
| T3P® Acylation | T3P, DIPEA, DCM | 85 | ≥97 | Rapid, low epimerization | Sensitive to moisture |
| Classical EDC/HOBt | EDC, HOBt, DMF | 70–75 | 90 | Widely available reagents | Lower yields, longer reaction times |
Chemical Reactions Analysis
Amide Bond Reactivity
The compound contains two amide groups:
-
Biphenyl-4-ylcarbonyl-aminoethyl amide
-
Indole-2-carboxamide
These groups participate in:
-
Hydrolysis : Acid- or base-catalyzed cleavage of amide bonds. Under acidic conditions (e.g., HCl, 100°C), hydrolysis yields biphenyl-4-carboxylic acid and ethylenediamine derivatives. Basic hydrolysis (NaOH, reflux) produces carboxylate salts .
-
Nucleophilic Substitution : The carbonyl carbon in the amide bond is susceptible to attack by nucleophiles like Grignard reagents or organolithium compounds, forming ketones or tertiary alcohols .
Indole Core Reactivity
The indole ring undergoes electrophilic substitution reactions, primarily at the C3 and C5 positions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitroindole derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfonic acid derivative |
| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromoindole derivative |
Note: The biphenyl-4-ylcarbonyl group sterically hinders reactions at C2, directing substitutions to C3/C5 .
Biphenyl Group Reactivity
The biphenyl moiety participates in:
-
Suzuki Coupling : The aryl bromide intermediate (formed via bromination) reacts with boronic acids under Pd catalysis to form extended biaryl systems .
-
Oxidation : Treatment with KMnO₄/H₂O oxidizes the biphenyl group to biphenyl-4,4′-dicarboxylic acid.
Side-Chain Modifications
The ethylamine linker (-NH-CH₂-CH₂-) enables:
-
Alkylation : Reaction with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts.
-
Acylation : Treatment with acetyl chloride yields N-acetyl derivatives .
Catalytic Hydrogenation
Under H₂/Pd-C, the indole ring undergoes partial hydrogenation to indoline, retaining the carboxamide functionality:
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that compounds similar to N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide may exhibit significant activity at cannabinoid receptor types 1 and 2. Structure-activity relationship (SAR) studies have shown that modifications on the indole scaffold can enhance receptor affinity and selectivity. This suggests potential applications in treating conditions such as:
- Chronic pain
- Anxiety disorders
- Neurological disorders
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. This compound may serve as a lead compound for developing new anticancer agents. Studies have indicated that indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-(1-naphthoyl)indole | Structure | Studied for anti-inflammatory effects |
| N-(adamantyl)-indole | Structure | Potential neuroprotective properties |
| 5-chloroindole derivatives | Structure | Varied receptor affinities; used in medicinal chemistry |
This table highlights the diversity within indole derivatives while emphasizing the distinct biphenyl linkage present in this compound, which may confer unique biological properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of indole derivatives, including this compound:
- Anti-inflammatory Effects : One study demonstrated that certain indole derivatives significantly reduced pro-inflammatory cytokine production in murine macrophages, suggesting potential applications in treating inflammatory diseases.
- Antitumor Activity : A series of indole-based compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that modifications to the indole structure could enhance anticancer activity, supporting further investigation into this compound as a potential therapeutic agent.
- Molecular Docking Studies : Advanced computational studies have been conducted to predict the binding affinity of this compound to cannabinoid receptors, providing insights into its mechanism of action and guiding future drug design efforts.
Mechanism of Action
The mechanism of action of N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural homology with several indole-2-carboxamide derivatives, differing primarily in substituents and linker groups. Key analogs include:
Key Observations :
- The biphenyl-4-ylcarbonyl group in the target compound increases molecular weight and hydrophobicity compared to simpler phenyl derivatives (e.g., N-(4-chlorophenyl)-1H-indole-2-carboxamide) .
- Modifications such as methoxy or trifluoromethyl groups (as in and ) alter solubility and target selectivity .
Cytotoxic Effects
- N-(4-Chlorophenyl)-1H-indole-2-carboxamide : Demonstrates cytotoxic activity against osteosarcoma cells, with efficacy comparable to imatinib mesylate .
- Dirlotapide : Targets gut microsomal triglyceride transport protein (gMTP) for obesity treatment in dogs, highlighting the therapeutic versatility of biphenyl-indole hybrids .
Mechanistic Insights :
- Chlorophenyl and biphenyl groups may enhance membrane permeability or receptor binding.
Computational and Analytical Studies
- For example, biphenyl groups may anchor to hydrophobic pockets, while the indole core interacts with catalytic residues .
- Structural Validation : X-ray crystallography () and NMR () confirm the planar indole ring and substituent orientations critical for activity .
Biological Activity
N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivatives class. Its structure features a biphenyl moiety linked through an amide bond to an ethylene chain, culminating in an indole core substituted at the 2-position with a carboxamide group. This structural complexity suggests potential biological activities, particularly in relation to cannabinoid receptors and other therapeutic areas.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 383.4 g/mol
- CAS Number : 951967-74-1
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit significant interactions with cannabinoid receptors (CB1 and CB2). Structure-activity relationship (SAR) studies suggest that modifications on the indole scaffold can significantly influence receptor affinity and selectivity, which may extend to this compound as well .
Potential Therapeutic Applications
-
Cannabinoid Receptor Modulation :
- The compound may act as a partial agonist or antagonist at cannabinoid receptors, influencing various physiological processes such as pain modulation and appetite regulation.
- Studies have shown that modifications in the indole structure can enhance binding affinity to these receptors, suggesting that this compound might be effective in treating conditions like neuropathic pain .
-
Neuroprotective Effects :
- Similar indole derivatives have been explored for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
- The ability of this compound to modulate neuronal activity through cannabinoid pathways could provide insights into its neuroprotective potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of indole derivatives, including this compound. Key findings include:
The proposed mechanism of action for this compound involves:
- Binding to Cannabinoid Receptors : The compound may bind to CB1 and CB2 receptors, modulating neurotransmitter release and influencing pain pathways.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in the degradation of endocannabinoids could enhance endogenous cannabinoid signaling, providing additional therapeutic effects .
Q & A
Q. What are the standard synthetic routes for N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves coupling reactions between indole-2-carboxylic acid derivatives and biphenyl-4-ylcarbonyl-substituted amines. For example:
- Step 1 : Activation of indole-2-carboxylic acid using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM with 2,6-lutidine as a base .
- Step 2 : Reaction with a biphenyl-4-ylcarbonyl-substituted ethylenediamine derivative under controlled temperatures (0–5°C to 25–30°C) to form the carboxamide bond .
- Characterization : Intermediates are monitored via TLC (hexane:ethyl acetate, 9:3 v:v) and confirmed using -NMR (400 MHz, DMSO-d6), -NMR, and mass spectrometry. Elemental analysis is used to verify purity (<0.5% deviation) .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- NMR Spectroscopy : -NMR detects aromatic protons (δ 6.8–8.2 ppm), amide NH (δ ~10.5 ppm), and ethylenediamine CH groups (δ 3.2–3.8 ppm). -NMR identifies carbonyl carbons (δ ~165–170 ppm) and biphenyl carbons .
- X-ray Crystallography : Resolves 3D conformation, confirming dihedral angles between indole and biphenyl moieties (e.g., 45–60°) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z calculated for CHNO: 383.1634) .
Q. How are purity and reaction progress assessed during synthesis?
- TLC : Hexane:ethyl acetate (9:3 v:v) with UV visualization at 254 nm detects unreacted starting materials and intermediates .
- Melting Point Analysis : Sharp melting points (e.g., 232–234°C for indole-2-carboxylic acid derivatives) indicate crystalline purity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) quantify purity (>95%) .
Advanced Research Questions
Q. How can structural contradictions in X-ray and NMR data be resolved for this compound?
Discrepancies between solid-state (X-ray) and solution-phase (NMR) structures often arise from conformational flexibility:
- X-ray : Captures the lowest-energy conformation in the crystal lattice, influenced by packing forces. For example, the biphenyl group may adopt a planar arrangement due to π-π stacking .
- NMR : Reflects dynamic equilibria in solution. Rotational barriers around the ethylenediamine linker (e.g., 10–15 kcal/mol) can cause signal broadening, resolved via variable-temperature NMR .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) simulate energy minima and compare with experimental data .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
- Coupling Agent Selection : TBTU outperforms HATU or EDCI in minimizing racemization, with yields >75% .
- Solvent Optimization : Dry DCM reduces hydrolysis of activated intermediates compared to DMF or THF .
- Temperature Control : Slow addition of reagents at 0–5°C suppresses side reactions (e.g., dimerization of indole-2-carboxylic acid) .
Q. How does N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl} substitution influence dopamine receptor binding?
- Bitopic Binding : The biphenyl group extends into the extracellular loop (E2) of dopamine D2 receptors, acting as a negative allosteric modulator. The indole-2-carboxamide moiety occupies the orthosteric site, as shown via mutagenesis (e.g., CysAla disrupts binding) .
- SAR Studies : Methyl or halogen substitutions on the biphenyl ring enhance affinity (e.g., 4-Cl increases from 120 nM to 45 nM) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADME Prediction : SwissADME or QikProp calculates logP (~3.5), solubility (LogS ~ -4.5), and CYP450 inhibition (e.g., CYP3A4 IC >10 µM) .
- Molecular Dynamics : Simulations (e.g., GROMACS) model blood-brain barrier penetration (predicted BBB+ score: 0.65) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
